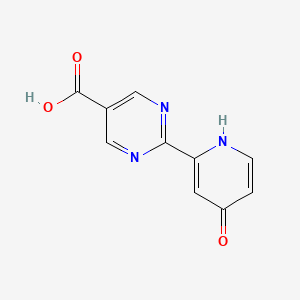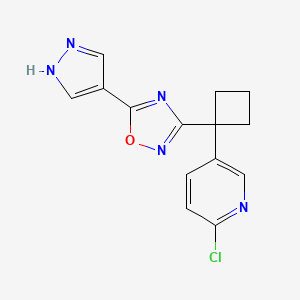
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a cyclobutyl ring, a pyrazolyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the cyclobutyl ring, followed by the introduction of the chloropyridinyl and pyrazolyl groups, and finally the construction of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-triazole
- 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C14H12ClN5O |
|---|---|
Molekulargewicht |
301.73 g/mol |
IUPAC-Name |
3-[1-(6-chloropyridin-3-yl)cyclobutyl]-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H12ClN5O/c15-11-3-2-10(8-16-11)14(4-1-5-14)13-19-12(21-20-13)9-6-17-18-7-9/h2-3,6-8H,1,4-5H2,(H,17,18) |
InChI-Schlüssel |
WBXRLRVSKNRJBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


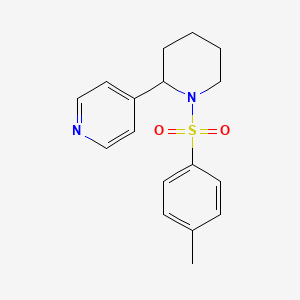
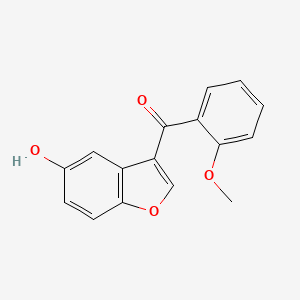
![5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11801904.png)
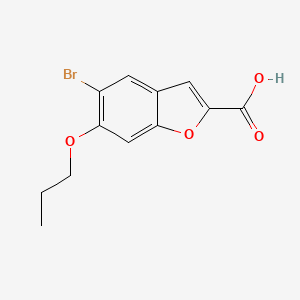





![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)

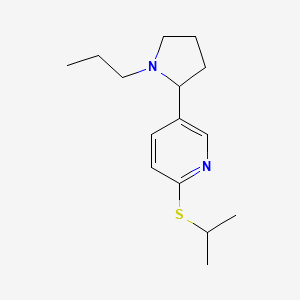
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)
